

# Structural comparison of different metal dihydrogenborate salts

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## Compound of Interest

Compound Name: Dihydrogenborate

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## A Comparative Guide to the Structures of Metal Dihydrogenborate Salts

This guide provides a comprehensive structural and performance comparison of common alkali and alkaline earth metal **dihydrogenborate** (borohydride) salts. These compounds are of significant interest to researchers in materials science and drug development, primarily due to their high hydrogen content and potential as hydrogen storage materials or reducing agents in chemical synthesis.

## Structural Comparison

Metal **dihydrogenborates** are ionic compounds consisting of a metal cation ( $M^{n+}$ ) and the borohydride anion ( $[BH_4]^-$ ). The bonding within these salts ranges from ionic to covalent, influencing their crystal structures and overall stability.<sup>[1]</sup> The  $[BH_4]^-$  anion typically forms a tetrahedral geometry, although distortions are common depending on the coordinating metal cation.<sup>[2][3]</sup> A smaller and more electronegative cation generally leads to a greater degree of distortion in the  $[BH_4]^-$  tetrahedron.<sup>[3]</sup>

At ambient conditions, the crystal structures of alkali and alkaline earth metal borohydrides vary significantly. Lithium borohydride ( $LiBH_4$ ) adopts an orthorhombic structure, while sodium borohydride ( $NaBH_4$ ) and potassium borohydride ( $KBH_4$ ) have a cubic, rock-salt-like structure.<sup>[3][4][5]</sup> The alkaline earth metal borohydrides, such as magnesium borohydride ( $Mg(BH_4)_2$ ) and calcium borohydride ( $Ca(BH_4)_2$ ), exhibit more complex crystal structures and a larger number of polymorphic phases.<sup>[4][6]</sup>

**Table 1: Crystallographic Data of Common Metal Dihydrogenborate Salts at Room Temperature**

Compound	Formula	Crystal System	Space Group	Lattice Parameters (Å)	Ref.
Lithium Borohydride	LiBH <sub>4</sub>	Orthorhombic	Pnma	a=7.179, b=4.437, c=6.803	[3][4]
Sodium Borohydride	NaBH <sub>4</sub>	Cubic	Fm-3m	a=6.164	[4][5]
Potassium Borohydride	KBH <sub>4</sub>	Cubic	Fm-3m	a=6.728	[4][5]
Magnesium Borohydride	Mg(BH <sub>4</sub> ) <sub>2</sub>	Orthorhombic (α-phase)	Fddd	a=10.29, b=19.46, c=29.09	[4][6]
Calcium Borohydride	Ca(BH <sub>4</sub> ) <sub>2</sub>	Orthorhombic (α-phase)	Pbca	a=10.06, b=12.98, c=7.89	[4][7]

Note: Lattice parameters are approximate values and can vary slightly based on experimental conditions.

## Performance Comparison: Hydrogen Storage Properties

Metal borohydrides are prime candidates for hydrogen storage due to their high gravimetric and volumetric hydrogen densities.[8][9] However, their practical application is often limited by high thermal stability and slow hydrogen release kinetics.[8][10] The thermal decomposition temperature is a key performance indicator, representing the temperature at which significant hydrogen release occurs.

**Table 2: Performance Data of Common Metal Dihydrogenborate Salts**

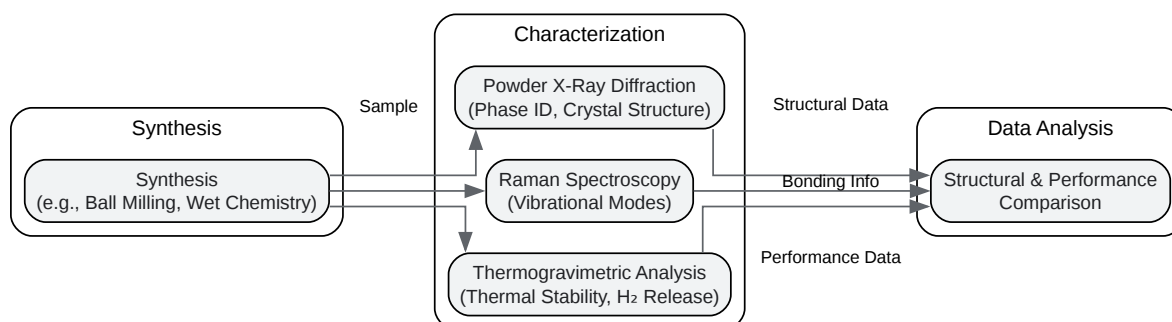
Compound	Gravimetric H <sub>2</sub> Density (wt.%)	Volumetric H <sub>2</sub> Density (kg H <sub>2</sub> /m <sup>3</sup> )	Onset Decomposition Temp. (°C)	Ref.
LiBH <sub>4</sub>	18.5	121	~380	[8][11]
NaBH <sub>4</sub>	10.6	113	~530	[8][12]
KBH <sub>4</sub>	7.5	80	~580	[8][12]
Mg(BH <sub>4</sub> ) <sub>2</sub>	14.9	112	~280-300	[8][10][13]
Ca(BH <sub>4</sub> ) <sub>2</sub>	11.6	100	~360	[6][7][8]

Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of catalysts.

## Visualizing Experimental and Structural Processes

### Experimental Workflow

The characterization of metal **dihydrogenborate** salts typically involves a multi-step process to determine their structure, purity, and thermal properties.

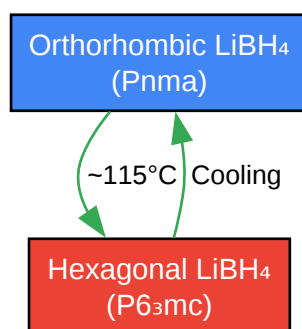


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Caption: General experimental workflow for the characterization of metal **dihydrogenborate** salts.

## Crystal Structure Transformation

Many borohydrides undergo phase transitions upon heating.  $\text{LiBH}_4$ , for instance, transforms from a low-temperature orthorhombic phase to a high-temperature hexagonal phase at approximately 110-115°C.[3][14]

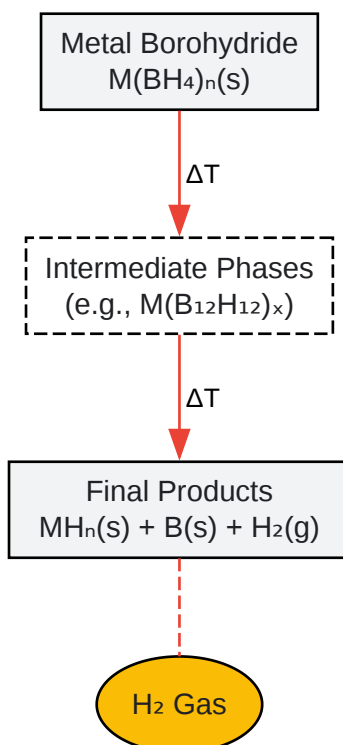


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Caption: Phase transition of Lithium Borohydride ( $\text{LiBH}_4$ ) with temperature.[3]

## Thermal Decomposition Pathway

The thermal decomposition of metal borohydrides can be a complex, multi-step process. The ultimate products are typically the metal hydride, elemental boron, and hydrogen gas. In some cases, intermediate borane species like diborane ( $\text{B}_2\text{H}_6$ ) may also be released.[2]



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